molecular formula C24H25N3O4S B11308881 Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cat. No.: B11308881
M. Wt: 451.5 g/mol
InChI Key: UGFKMFQZDDSCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an oxazole ring

Preparation Methods

The synthesis of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the cyclopropanecarbonyl group: This step involves the reaction of the piperazine with cyclopropanecarbonyl chloride under basic conditions.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling of the oxazole and piperazine rings: This final step involves the coupling of the oxazole ring with the piperazine ring, often using a sulfonyl chloride derivative to introduce the sulfonyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the reduction of carbonyl or sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE can be compared with other similar compounds, such as:

    1-CYCLOPROPANECARBONYL-4-(4-FLUOROPHENYL)PIPERAZINE: This compound features a fluorophenyl group instead of the oxazole ring.

    1-(CYCLOPROPYLCARBONYL)PIPERAZINE: This simpler compound lacks the oxazole and sulfonyl groups.

The uniqueness of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

cyclopropyl-[4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H25N3O4S/c1-17-7-11-20(12-8-17)32(29,30)22-24(31-21(25-22)18-5-3-2-4-6-18)27-15-13-26(14-16-27)23(28)19-9-10-19/h2-8,11-12,19H,9-10,13-16H2,1H3

InChI Key

UGFKMFQZDDSCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCN(CC4)C(=O)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.